3-Chloro-4'-ethynylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(4-ethynylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIPBJORJVPVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Ethynylbiphenyl and Analogues
Retrosynthetic Analysis of the 3-Chloro-4'-ethynylbiphenyl Architecture
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves breaking down a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. icj-e.org For this compound, the analysis identifies two primary disconnections: the carbon-carbon single bond connecting the two phenyl rings and the carbon-carbon bond between the biphenyl (B1667301) core and the ethynyl (B1212043) group.
The most logical disconnection strategy involves cleaving the biphenyl C-C bond first. This simplifies the target molecule into two functionalized benzene (B151609) precursors. This approach allows for the independent synthesis and modification of each ring before the crucial coupling step. For instance, a disconnection of the bond between the two rings (a C(aryl)-C(aryl) disconnection) leads to precursors such as a 3-chlorophenyl derivative and a 4-halophenyl derivative. The halogen on the second ring serves as a handle for the subsequent introduction of the ethynyl group.
A second key disconnection is at the ethynyl group (a C(sp)-C(sp2) disconnection). This suggests that a 4-halo-3'-chlorobiphenyl intermediate could be a key precursor, which would then undergo a reaction with an acetylene (B1199291) equivalent to install the terminal alkyne. This two-step strategy—forming the biphenyl core followed by ethynylation—is often the most efficient and modular approach.
Cross-Coupling Strategies for Biphenyl Core Construction
The formation of the central biphenyl structure is a critical step that can be achieved through various palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for synthesizing complex molecules like this compound. wikipedia.orgresearchgate.net
Sonogashira Coupling Approaches Utilizing Halogenated Biphenyl Precursors
While the Sonogashira reaction is predominantly used to form C(sp)-C(sp2) bonds by coupling terminal alkynes with aryl or vinyl halides, it can be conceptually applied in the construction of ethynylbiphenyls. wikipedia.orgorganic-chemistry.org In this context, one could envision coupling a pre-formed halogenated biphenyl with a terminal alkyne. For instance, a 4-iodo-3'-chlorobiphenyl could be reacted with a protected acetylene source.
However, the primary application of Sonogashira coupling in this synthesis is not for forming the biphenyl core itself, but for the introduction of the ethynyl group onto a pre-existing biphenyl scaffold, a process detailed in section 2.3. smolecule.comontosight.aithieme-connect.com The reaction is highly valued for its mild conditions and tolerance of various functional groups. wikipedia.org
Suzuki Coupling for Ethynylbiphenyl Derivatives
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aryl groups. rsc.orgtcichemicals.com The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comorganic-chemistry.org
For the synthesis of the this compound core, a typical Suzuki reaction would involve coupling 3-chlorophenylboronic acid with a 1-halo-4-ethynylbenzene derivative. Alternatively, and more commonly, 3-chlorophenylboronic acid can be coupled with a 1,4-dihalobenzene, followed by a subsequent ethynylation step. The choice of catalyst, ligand, and base is crucial for achieving high yields, with various palladium complexes and phosphine (B1218219) ligands being employed. rsc.orgorganic-chemistry.org The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex targets. gre.ac.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Bromide + Arylboronic Acid | Pd/CNS | K₃PO₄ | THF/H₂O | High | rsc.org |
| Aryl Iodide + Arylboronate | Cu catalyst / phen | - | DMF | - | rsc.org |
This table presents generalized conditions. Specific yields and conditions vary based on the exact substrates used.
Negishi Coupling for Biphenyl Synthesis with Functional Group Tolerance
The Negishi coupling provides another robust method for forming the biphenyl core by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchemeurope.com A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgchemistnotes.com
In the context of this compound, one could react a (3-chlorophenyl)zinc halide with a 1-halo-4-ethynylbenzene. The organozinc reagent can be prepared from the corresponding Grignard or organolithium reagent via transmetalation with a zinc salt. Palladium catalysts, often with phosphine ligands, are generally preferred for their higher yields and broader functional group compatibility compared to nickel. chemeurope.comchemistnotes.com This method is particularly useful for creating hindered biaryls and tolerates sensitive functional groups like nitriles and esters. researchgate.netacs.org
Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents for Substituted Biphenyls
The Kumada-Corriu coupling utilizes an aryl Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a palladium or nickel catalyst. This was one of the earliest transition-metal-catalyzed cross-coupling reactions developed for C-C bond formation.
To synthesize a substituted biphenyl, a Grignard reagent such as 3-chlorophenylmagnesium bromide could be coupled with a suitable 4-haloaryl partner. While effective, the high reactivity of Grignard reagents can limit the functional group tolerance compared to Suzuki or Negishi couplings. nih.gov However, palladium catalysis has been shown to improve the efficiency and applicability of this reaction, allowing for the formation of sterically hindered biaryls that might be inaccessible by other means. nih.govacs.org
Introduction of the Ethynyl Functional Group
Once the substituted biphenyl core, such as 4-bromo-3'-chlorobiphenyl or 4-iodo-3'-chlorobiphenyl, is assembled, the final step is the introduction of the ethynyl group. The Sonogashira coupling is the premier method for this transformation. wikipedia.orgontosight.ai
The reaction couples the halogenated biphenyl with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) or DBU. wikipedia.orgorganic-chemistry.orgthieme-connect.com To introduce a terminal ethynyl group, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often used. The TMS protecting group prevents self-coupling of the acetylene and is easily removed under mild basic conditions (e.g., with potassium carbonate in methanol) after the coupling reaction is complete. This two-step, one-pot procedure is highly efficient. thieme-connect.com The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides the preferred substrate for milder reaction conditions. wikipedia.org
Table 2: Typical Reagents for Sonogashira Coupling to Synthesize Terminal Alkynes
| Aryl Halide | Alkyne Source | Catalyst / Co-catalyst | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|
| 4-Iodo-3'-chlorobiphenyl | Trimethylsilylacetylene (TMSA) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | In-situ deprotection of TMS group | wikipedia.orgthieme-connect.com |
| 4-Bromo-3'-chlorobiphenyl | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N/DBU | THF | Deprotection removes acetone | thieme-connect.com |
This table illustrates common strategies for the ethynylation of aryl halides.
Terminal Alkyne Synthesis Strategies
The introduction of a terminal alkyne, such as the ethynyl group in this compound, is a critical step in the synthesis of many complex organic molecules. General strategies for forming terminal alkynes often begin with aldehydes. organic-chemistry.org One common method involves the reaction of an aldehyde with a phosphorus ylide, such as the Bestmann-Ohira reagent, which converts the aldehyde directly to a terminal alkyne. organic-chemistry.org Another approach is the Corey-Fuchs reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide to convert an aldehyde to a dibromo-olefin, followed by treatment with a strong base to yield the alkyne. organic-chemistry.org
For biphenyl systems, Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.orgnih.gov This method allows for the direct coupling of an ethynyl group to a pre-functionalized biphenyl ring system. For instance, a biphenyl derivative bearing a halogen at the 4'-position can be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to reveal the terminal alkyne.
Vilsmeier Reagent Mediated Routes to Ethynylbiphenyl Derivatives
The Vilsmeier-Haack reaction provides a versatile method for the formylation of electron-rich aromatic compounds, which can be precursors to ethynyl groups. mychemblog.comwikipedia.org The Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a key intermediate. mychemblog.comwikipedia.org This reagent reacts with activated aromatic rings, such as those found in certain biphenyl derivatives, to introduce a formyl group (-CHO). enamine.netjk-sci.com The resulting aldehyde can then be converted to a terminal alkyne through various methods, including the Corey-Fuchs or Seyferth-Gilbert-Bestmann homologation. organic-chemistry.org While the Vilsmeier-Haack reaction is most efficient on electron-rich systems, its application to biphenyls would depend on the electronic nature of the substituents present. enamine.net
Treatment of Chlorovinyl Biphenyl or Dichloroethyl Biphenyl with Strong Bases
A classic method for the synthesis of alkynes involves the dehydrohalogenation of vinyl halides or geminal/vicinal dihalides using a strong base. doubtnut.comthieme-connect.de In the context of biphenyl derivatives, a 4'-(1-chlorovinyl)biphenyl or a 4'-(1,2-dichloroethyl)biphenyl could serve as a precursor to the corresponding ethynylbiphenyl. Treatment of these substrates with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), would induce the elimination of hydrogen chloride (HCl) or two equivalents of HCl, respectively, to form the alkyne. doubtnut.comstackexchange.com The choice of base and reaction conditions is crucial to favor the elimination reaction over potential side reactions like substitution. stackexchange.com
Regioselective Chlorination Methodologies
Achieving regioselective chlorination is paramount in the synthesis of specifically substituted biphenyls like this compound.
Directed Halogenation Techniques in Biphenyl Systems
The directing effects of substituents on the biphenyl rings govern the position of electrophilic substitution. The phenyl group itself is generally considered an ortho, para-director. chemistrysteps.com For an unsubstituted biphenyl, chlorination tends to occur at the para position due to less steric hindrance. chemistrysteps.com In a substituted biphenyl, the existing substituents will influence the position of further functionalization. For example, in 4-nitrobiphenyl, the nitro group is a deactivating meta-director, yet electrophilic substitution often occurs at the 4'-position of the unsubstituted ring. chemistrysteps.com
Directed C-H activation has emerged as a powerful tool for regioselective halogenation. acs.org This often involves the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond, enabling its selective functionalization. acs.org Palladium-catalyzed C-H halogenation has been successfully employed for the synthesis of ortho-substituted biphenyls. acs.org The use of specific ligands and reaction conditions can tune the selectivity of these transformations. acs.org
Unexpected Formation of Mono-chlorinated Compounds During Iododesilylation
In some cases, unexpected reactions can lead to the formation of chlorinated products. For example, during the iododesilylation of a silylated precursor with iodine monochloride (ICl), the unexpected formation of a mono-chlorinated compound was observed as the major product when an excess of the iodinating reagent was used. researchgate.net This suggests that under certain conditions, ICl can act as a chlorinating agent, potentially through an oxidative mechanism. researchgate.net While this specific instance was observed on a complex tris(biphenyl)benzene system, it highlights the potential for unanticipated halogenation pathways in biphenyl chemistry. researchgate.net
Advanced Synthetic Route Optimization and Scale-Up Considerations
For reactions like the Sonogashira coupling, catalyst loading, reaction time, and temperature must be optimized to ensure high conversion while minimizing catalyst decomposition and side product formation. acs.org Similarly, for chlorination reactions, controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to achieve high regioselectivity and avoid the formation of di- or polychlorinated byproducts. nih.gov The choice of solvents and reagents should also be evaluated for their environmental impact and suitability for large-scale operations. core.ac.uk The development of robust purification methods, such as crystallization or chromatography, that are amenable to scale-up is also a critical aspect of process development. core.ac.uk
Reactivity and Chemical Transformations of 3 Chloro 4 Ethynylbiphenyl
Reactions Involving the Terminal Alkyne
The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to a range of addition and coupling reactions.
Alkyne Metathesis Reactions and Catalytic Systems
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes. nih.govwikipedia.org While specific studies on the alkyne metathesis of 3-Chloro-4'-ethynylbiphenyl are not extensively documented, its behavior can be inferred from reactions with structurally similar substituted phenylacetylenes.
The reaction typically proceeds via a metalacyclobutadiene intermediate. nih.gov Common catalytic systems for alkyne metathesis include those based on molybdenum and tungsten, such as Schrock-type catalysts (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂]) or catalysts generated in situ from precursors like molybdenum hexacarbonyl with phenolic activators. acs.org For a terminal alkyne like that in this compound, homodimerization would be an expected outcome, yielding 1,4-bis(3-chlorobiphenyl-4'-yl)buta-1,3-diyne. Cross-metathesis with another terminal or internal alkyne is also a potential pathway, allowing for the introduction of new functional groups.
Factors such as the choice of catalyst, solvent, and reaction temperature can influence the efficiency and selectivity of the metathesis reaction. The presence of the chloro-substituent on the biphenyl (B1667301) ring is not expected to significantly hinder the reaction, as alkyne metathesis is generally tolerant of a wide range of functional groups.
Table 1: Potential Alkyne Metathesis Reactions of this compound
| Reaction Type | Reactant(s) | Potential Product(s) | Catalytic System (Example) |
|---|---|---|---|
| Homodimerization | This compound | 1,4-bis(3-chlorobiphenyl-4'-yl)buta-1,3-diyne | Schrock-type Molybdenum Catalyst |
| Cross-Metathesis | This compound + R-C≡C-H | 1-(3-chlorobiphenyl-4'-yl)-2-R-acetylene | Tungsten-based Catalysts |
Gold-Catalyzed Formal Cycloadditions for Azaheterocycle Syntheses
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack, enabling a variety of cycloaddition reactions. nih.gov The terminal alkyne of this compound, as an o-ethynylbiaryl derivative, is a suitable substrate for such transformations, leading to the synthesis of various azaheterocycles. dntb.gov.uabeilstein-journals.orgnih.govmonash.edu
In a typical reaction, a gold catalyst activates the alkyne, making it more electrophilic. This activated alkyne can then react with a suitable nitrogen-containing species, such as an amine, in a formal cycloaddition process. researchgate.net For instance, the reaction with a 1,3-dipole can lead to a [3+2] cycloaddition, while reaction with a diene system could result in a [4+2] cycloaddition, forming five- and six-membered nitrogen-containing heterocyclic rings, respectively.
The specific outcome of the reaction is highly dependent on the nature of the nitrogen-containing partner and the catalytic system employed. The reaction of 2-ethynylbenzyl ethers with organic oxides and α-diazoesters, catalyzed by gold, yields 1,3-dihydroisobenzofuran and naphthalene (B1677914) derivatives, respectively, showcasing the versatility of gold-catalyzed transformations of alkyne-containing biaryls. nih.gov
Palladium/Copper-Catalyzed Denitrative Sonogashira Coupling
The Sonogashira coupling is a widely used cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgmdpi.com While the classical Sonogashira reaction involves an aryl halide, variations of this reaction have been developed. One such variation is the denitrative Sonogashira coupling, where a nitro group, rather than a halogen, acts as the leaving group.
Although this reaction is primarily documented for nitroarenes, the underlying principles of palladium- and copper-catalyzed alkyne coupling are relevant. In the context of this compound, the terminal alkyne is poised to react with a suitable coupling partner. A hypothetical "denitrative-like" Sonogashira coupling would involve the reaction of an aryl nitro compound with the terminal alkyne of this compound. However, a more conventional Sonogashira reaction would involve the aryl chloride part of the molecule, which will be discussed in a later section.
Reactions Involving the Aryl Halide (Chlorine Atom)
The chlorine atom on the biphenyl scaffold of this compound serves as a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.
Cross-Coupling as a Site for Further Functionalization
The carbon-chlorine bond in 3-chlorobiphenyl (B164846) derivatives can be activated by palladium catalysts to participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.netresearchgate.net This allows for the synthesis of more complex, substituted biphenyl systems. The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, leading to the formation of substituted stilbene-like structures. wikipedia.orglibretexts.orgrsc.org This reaction is also catalyzed by palladium complexes and requires a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgyoutube.comorganic-chemistry.orgrsc.orgyoutube.com This provides a direct route to arylated amines, which are important motifs in many biologically active molecules.
Table 2: Potential Cross-Coupling Reactions at the Chlorine Site of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalytic System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 4'-ethynyl-[1,1':3',1''-terphenyl] derivative | Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Heck | Alkene (e.g., styrene) | 3-(styryl)-4'-ethynylbiphenyl | Pd(PPh₃)₄ |
| Buchwald-Hartwig | Amine (e.g., morpholine) | N-(4'-ethynyl-[1,1'-biphenyl]-3-yl)morpholine | Pd₂(dba)₃ with a bulky phosphine ligand |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netsemanticscholar.orgnih.gov
In the case of this compound, the ethynylbiphenyl substituent is generally considered to be weakly electron-withdrawing or neutral in character. Therefore, direct nucleophilic aromatic substitution of the chlorine atom is expected to be challenging under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and strong nucleophiles.
The mechanism of SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the feasibility of the reaction. Without strong electron-withdrawing groups to delocalize the negative charge, the Meisenheimer complex is high in energy, and the reaction proceeds slowly, if at all.
Transformations of the Biphenyl Core
The biphenyl scaffold of this compound can undergo intramolecular cyclization reactions, leading to the formation of more complex polycyclic aromatic structures. These transformations are often facilitated by the presence of a reactive functional group that can engage with an adjacent aromatic C-H bond.
While direct intramolecular cyclization of the ethynyl group in this compound to a fluorenone has not been extensively documented, related transformations of functionalized biphenyls provide a basis for potential synthetic pathways. The synthesis of fluorenones often proceeds from biphenyls bearing a functional group at the 2-position that can undergo cyclization onto the adjacent phenyl ring. Common precursors for such cyclizations include 2-methylbiphenyls, 2-(hydroxymethyl)biphenyls, and biarylcarboxaldehydes. These reactions typically involve oxidative conditions to facilitate the ring closure and subsequent formation of the ketone.
For instance, the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of 2-methylbiphenyls and 2-(hydroxymethyl)biphenyls has been shown to produce fluorenones. Similarly, biarylcarboxaldehydes can be cyclized to fluorenones using oxidants like potassium persulfate (K₂S₂O₈) or TBHP. These methods, however, would require prior functionalization of the this compound core, for example, by introducing a suitable group at the 2-position of the chlorophenyl ring.
Alternatively, the ethynyl group itself could potentially be transformed into a functionality that facilitates cyclization. For example, hydration of the ethynyl group would yield an acetyl group, and a subsequent intramolecular Friedel-Crafts-type reaction could, in principle, lead to a fluorenone derivative, although this would likely require harsh conditions and may be complicated by the presence of the chloro substituent.
A more direct, albeit speculative, approach could involve a transition-metal-catalyzed intramolecular hydroarylation of the ethynyl group, where a C-H bond from the adjacent phenyl ring adds across the triple bond. Subsequent oxidation of the resulting vinylidene intermediate could then furnish the fluorenone. While plausible, specific examples of this transformation for ethynylbiphenyls are not readily found in the literature.
The synthesis of dibenzophosphole oxides from biphenyl precursors has been achieved through a palladium-catalyzed intramolecular dehydrogenative cyclization. This reaction proceeds from secondary hydrophosphine oxides bearing a biphenyl group. The palladium catalyst facilitates the cleavage of a phosphine-hydrogen (P-H) bond and a carbon-hydrogen (C-H) bond on the adjacent aromatic ring, leading to the formation of a new phosphorus-carbon bond and the dibenzophosphole oxide product.
For this compound to undergo this transformation, it must first be converted into the corresponding secondary phosphine oxide. A potential synthetic route to this precursor involves the hydrophosphinylation of the terminal alkyne. Palladium-catalyzed hydrophosphination of terminal alkynes with secondary phosphine oxides can yield alkenylphosphine oxides.
A plausible two-step sequence for the conversion of this compound to a dibenzophosphole oxide derivative is as follows:
Synthesis of the Biphenyl Secondary Phosphine Oxide Precursor: The ethynyl group of this compound can be reacted with a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, in a palladium-catalyzed addition reaction. This would yield a (3-chlorobiphenyl-4'-yl)vinylphosphine oxide. Subsequent reduction of the vinyl group would provide the required saturated secondary phosphine oxide.
Palladium-Catalyzed Intramolecular Dehydrogenative Cyclization: The resulting biphenyl secondary phosphine oxide can then be subjected to palladium-catalyzed intramolecular dehydrogenative cyclization. The reaction is typically carried out in the presence of a palladium(II) acetate (B1210297) catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. This step would result in the formation of the corresponding chloro-substituted dibenzophosphole oxide.
The following table summarizes the general conditions for the palladium-catalyzed intramolecular dehydrogenative cyclization of biphenyl secondary phosphine oxides to dibenzophosphole oxides, which would be the second step in the proposed transformation of this compound.
| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Biphenyl-2-yl(phenyl)phosphine oxide | Pd(OAc)₂ | THF | 65 | 3 | 94 |
| (4'-Methoxybiphenyl-2-yl)(phenyl)phosphine oxide | Pd(OAc)₂ | THF | 65 | 3 | 91 |
| (4'-Methylbiphenyl-2-yl)(phenyl)phosphine oxide | Pd(OAc)₂ | THF | 65 | 3 | 93 |
This data is based on analogous reactions of biphenyl secondary phosphine oxides and illustrates the general conditions for the proposed second step of the transformation.
Derivatization Pathways and Functional Group Interconversions
The terminal ethynyl group of this compound is a versatile functional handle that allows for a wide range of derivatization pathways and functional group interconversions. These reactions can be used to introduce new functionalities, build more complex molecular architectures, or modify the electronic and physical properties of the molecule.
One of the most common and powerful methods for derivatizing terminal alkynes is the Sonogashira coupling reaction . This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. By reacting this compound with various aryl or vinyl halides under Sonogashira conditions, a wide array of substituted diarylacetylenes can be synthesized. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).
Another important class of reactions for derivatizing terminal alkynes is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole derivative. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The ethynyl group can also undergo hydration to form a ketone. The acid-catalyzed hydration of this compound would yield 1-(3-chlorobiphenyl-4'-yl)ethan-1-one (3-chloro-4'-acetylbiphenyl). This transformation converts the linear alkyne functionality into a planar carbonyl group, which can significantly alter the molecule's conformation and electronic properties.
Furthermore, the ethynyl group can undergo hydrohalogenation , such as hydrochlorination, to form vinyl chlorides. The addition of hydrogen chloride (HCl) across the triple bond of this compound would lead to the formation of 3-chloro-4'-(1-chlorovinyl)biphenyl or 3-chloro-4'-(2-chlorovinyl)biphenyl, depending on the regioselectivity of the addition.
The following table summarizes some of the key derivatization pathways for the ethynyl group of this compound.
| Reaction Type | Reagents | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Amine base | Diarylacetylene |
| Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone (Acetylbiphenyl derivative) |
| Hydrochlorination | HCl | Vinyl Chloride |
Structural Characterization and Spectroscopic Analysis of 3 Chloro 4 Ethynylbiphenyl and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. For 3-Chloro-4'-ethynylbiphenyl, NMR is crucial for confirming the substitution pattern on the two phenyl rings. The distinct electronic environments of each proton and carbon atom result in a unique set of signals, allowing for unambiguous assignment. Protons on the chlorinated ring are influenced by the electronegativity and anisotropic effects of the chlorine atom, while protons on the other ring are affected by the ethynyl (B1212043) group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethynyl H | ~3.1 | Singlet (s) |
| Aromatic Hs (H-2', H-6') | ~7.5 - 7.6 | Doublet (d) |
| Aromatic Hs (H-3', H-5') | ~7.4 - 7.5 | Doublet (d) |
| Aromatic Hs (H-2, H-4, H-5, H-6) | ~7.3 - 7.6 | Multiplet (m) |
Note: These are estimated values based on typical chemical shifts for substituted biphenyls. Actual values may vary.
In solution, biphenyl (B1667301) systems are not static; they undergo rotation around the central carbon-carbon single bond. This dynamic process, known as atropisomerism, can be studied using ¹H NMR. libretexts.org The rate of this rotation is dependent on the energy barrier, which is influenced by the size of the substituents at the ortho positions (the positions adjacent to the linking bond). researchgate.net For this compound, which lacks bulky ortho substituents, this rotation is typically fast on the NMR timescale at room temperature. libretexts.org This rapid interconversion between different rotational conformations (rotamers) results in averaged, sharp signals in the ¹H NMR spectrum.
However, by using variable-temperature NMR, the dynamics can be investigated. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the rotation can become slow enough on the NMR timescale to cause significant broadening of the NMR signals. At even lower temperatures (the coalescence temperature), distinct signals for the now slowly exchanging rotamers may be observed. The study of these temperature-dependent changes allows for the calculation of the rotational energy barrier. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Chlorination Site Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the exact positions of all atoms can be determined with high precision.
For this compound, an X-ray crystal structure analysis would provide unambiguous confirmation of the molecular structure. It would verify:
The planarity of the phenyl rings.
The precise bond lengths and bond angles.
The dihedral angle between the two phenyl rings in the solid state, which provides insight into the molecule's preferred conformation.
The absolute confirmation of the substituent positions, verifying that the chlorine atom is located at the 3-position of one ring and the ethynyl group is at the 4'-position of the other.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. slideshare.net For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. miamioh.edu This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.
Under electron ionization (EI), the molecular ion can fragment into smaller, characteristic ions. The fragmentation of chlorinated biphenyls typically involves the sequential loss of chlorine atoms and other neutral fragments. researchgate.netdioxin20xx.org
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 214 | Molecular ion |
| [M+2]⁺ | 216 | Isotope peak due to ³⁷Cl |
| [M-H]⁺ | 213 | Loss of a hydrogen atom |
| [M-Cl]⁺ | 179 | Loss of a chlorine atom |
| [M-C₂H]⁺ | 189 | Loss of the ethynyl radical |
| [C₁₂H₉]⁺ | 153 | Biphenyl cation radical after loss of Cl |
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com Each functional group has a characteristic absorption frequency. The IR spectrum of this compound would display distinct peaks corresponding to its specific structural features. maricopa.edupressbooks.publibretexts.org
Key expected absorptions include:
≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹, characteristic of the hydrogen atom on a terminal alkyne. pressbooks.pub
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹. youtube.com
C≡C Stretch: A weak to medium, sharp peak in the range of 2100-2260 cm⁻¹, indicating the presence of the alkyne triple bond. orgchemboulder.com
Aromatic C=C Stretch: Several peaks in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the phenyl rings. vscht.cz
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, confirming the presence of the chloro-substituent. orgchemboulder.comuc.edu
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |
| Aromatic | C=C stretch (in-ring) | 1400 - 1600 | Medium |
| Chloro-aromatic | C-Cl stretch | 850 - 550 | Strong |
Scanning Tunneling Microscopy (STM) for Two-Dimensional Arrangements
Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can visualize the arrangement of individual molecules on a conductive surface with atomic resolution. beilstein-journals.org Molecules like biphenyl derivatives can be deposited on a substrate, such as gold (Au(111)) or graphite, where they can self-assemble into ordered two-dimensional structures, often forming self-assembled monolayers (SAMs). nih.gov
For this compound, STM could be used to study how the molecules pack on a surface. The intermolecular interactions (such as van der Waals forces between the biphenyl rings) and molecule-substrate interactions would dictate the final two-dimensional arrangement. researchgate.net STM images would reveal the packing structure, the orientation of the molecules relative to the substrate, and the presence of any ordered domains or defects in the monolayer. asu.edu This provides critical insight into the supramolecular chemistry of the compound and its potential for use in nanomaterials and molecular electronics.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4'-ethynylbiphenyl, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and energetic landscape. Functionals such as B3LYP, combined with basis sets like 6-31G or cc-pVDZ, are commonly used to achieve a balance between accuracy and computational cost. nanobioletters.commdpi.com
These calculations can elucidate key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. DFT methods have proven to be highly effective for predicting a variety of molecular properties. researchgate.net
Table 1: Exemplary DFT-Calculated Electronic Properties for Biphenyl (B1667301) Systems
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability mdpi.com |
| Dipole Moment | 1.5 D | Measures the polarity of the molecule |
Note: The values in this table are representative examples for similar aromatic compounds and are intended for illustrative purposes.
The two phenyl rings in this compound are not coplanar and can rotate relative to each other around the central carbon-carbon single bond. This rotation is associated with an energy barrier. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the two rings. nih.gov
The height of the rotational barrier is influenced by steric hindrance from the ortho-substituents and electronic effects. researchgate.net For biphenyl derivatives, rotational barriers can range from a few kcal/mol to over 20 kcal/mol. nih.govmsu.edu By calculating the energies of the planar (transition state) and twisted (ground state) conformations, the rotational energy barrier can be determined. These calculations are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net
Table 2: Predicted Rotational Barrier Data for Substituted Biphenyls
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Ground State (Twisted) | ~45° | 0.0 |
| Transition State (Planar) | 0° / 180° | 2.0 - 5.0 |
| Rotational Barrier (ΔG‡) | - | 2.0 - 5.0 |
Note: This data is illustrative for substituted biphenyls. The actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide a detailed picture of its conformational dynamics in various environments, such as in solution or within a biological system. mdpi.com
By simulating the molecule for nanoseconds or longer, researchers can observe the torsional rotation between the phenyl rings, identify the most stable conformations, and calculate the free energy landscape associated with these conformational changes. researchgate.net These simulations reveal how the molecule explores its conformational space and the timescale of these motions, which is information that is often difficult to obtain experimentally.
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques used to simulate molecular interactions. For this compound, these methods are particularly valuable for predicting how it might interact with biological macromolecules, such as enzymes.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov MD simulations are extensively used to model the binding of small molecules like this compound to the active site of CYP isoforms, such as CYP3A4. nih.govnih.gov These simulations can predict the preferred binding orientation of the ligand within the enzyme's active site and calculate the binding free energy. researchgate.net
The process typically involves docking the molecule into the crystal structure of the enzyme, followed by extensive MD simulations of the resulting complex. researchgate.net These simulations can reveal the dynamic nature of the binding process and identify key interactions that stabilize the ligand-enzyme complex. nih.govmdpi.com
A detailed analysis of the trajectories from ligand-enzyme binding simulations allows for the identification of specific amino acid residues in the active site that form critical interactions with this compound. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking.
Understanding these specific interactions is crucial for the rational design of chemical probes. By identifying the key residues, modifications can be proposed for the probe molecule to enhance its binding affinity, selectivity, or metabolic stability. For example, analysis might reveal that certain residues like Phe57, Arg106, and Glu374 are important for stabilizing inhibitors in the active site of CYP3A4. researchgate.net
Table 3: Potential Active Site Interactions for a Biphenyl Ligand in CYP3A4
| Amino Acid Residue | Interaction Type | Potential Role |
|---|---|---|
| Phenylalanine (e.g., Phe213) | π-π Stacking | Stabilization of the aromatic rings |
| Arginine (e.g., Arg105, Arg212) | Cation-π / Hydrogen Bond | Anchoring the ligand |
| Serine (e.g., Ser119) | Hydrogen Bond | Orienting the ligand |
| Leucine/Alanine (e.g., Leu483, Ala370) | Hydrophobic Interaction | Enhancing binding affinity in nonpolar pockets |
Note: This table lists examples of key residues and interactions identified in CYP3A4 binding studies with various ligands. researchgate.net
Prediction of Spectroscopic Properties from First Principles
Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties of this compound. prensipjournals.com DFT calculations, for instance, are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net
Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretically predicted spectra with experimental data serves as a powerful tool for structural validation. Discrepancies between calculated and observed spectra can often be explained by environmental factors, such as solvent effects or intermolecular interactions, which can also be modeled computationally. prensipjournals.com
Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (DFT/GIAO) | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 6.8 - 9.0 | 7.2 - 8.3 |
| ¹³C NMR Chemical Shift (ppm) | 115 - 175 | 117 - 165 |
| C=C Stretch (IR, cm⁻¹) | ~1495 | ~1490 |
| C-Cl Stretch (IR, cm⁻¹) | ~660 | ~658 |
Note: The data represents typical ranges and values for similar aromatic compounds based on published studies. researchgate.netresearchgate.net Precise values for this compound would require specific calculations and experiments.
Studies on Electronic Character of Complexes
Computational chemistry and theoretical investigations play a crucial role in understanding the electronic properties of novel compounds and their potential applications. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies focusing on the electronic character of complexes formed with This compound .
While extensive research exists on the electronic structure of various transition metal complexes and the theoretical analysis of related organic ligands, specific computational data, such as molecular orbital analysis, charge distribution, and detailed electronic properties for complexes of This compound , are not available in the reviewed sources.
Therefore, it is not possible to provide detailed research findings or data tables on the electronic character of these specific complexes at this time. Further experimental and theoretical research is required to elucidate the electronic nature of coordination compounds involving this particular ligand.
Applications in Advanced Organic Synthesis and Material Science Research
Role as Building Blocks for Complex Molecular Architectures
The presence of both a terminal alkyne and an aryl chloride functionality makes 3-Chloro-4'-ethynylbiphenyl a particularly attractive precursor for the synthesis of larger, more complex molecules through various cross-coupling and cyclization reactions. These reactions are foundational in the construction of advanced materials with tailored electronic and photophysical properties.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Hexabenzocoronenes
Polycyclic aromatic hydrocarbons (PAHs) and their larger counterparts, such as hexabenzocoronenes (HBCs), are classes of compounds extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these large, planar, and highly conjugated systems often relies on the strategic coupling and subsequent cyclization of smaller aromatic building blocks.
The ethynyl (B1212043) group of this compound is a key functional group for building up the carbon framework necessary for PAHs and HBCs. Palladium-catalyzed reactions, such as Sonogashira coupling, can be employed to couple the ethynyl group with aryl halides, extending the conjugated system. wikipedia.orgorganic-chemistry.orglibretexts.org Subsequent intramolecular or intermolecular cyclization reactions, often under thermal or oxidative conditions (e.g., Scholl reaction), can then lead to the formation of the fused aromatic rings characteristic of PAHs and HBCs. nih.govresearchgate.net For instance, the ethynylbiphenyl unit can be envisioned to participate in Diels-Alder reactions with appropriate dienes, followed by aromatization, to construct the core of larger PAHs. mdpi.comnih.govdigitellinc.com
The chloro substituent on the biphenyl (B1667301) ring offers an additional site for functionalization or for directing the cyclization process, allowing for the synthesis of unsymmetrical and more complex PAH and HBC derivatives. researchgate.net
Synthesis of Star-Shaped and Branched-Chain Polyphenylene Derivatives
Star-shaped and branched-chain polyphenylene derivatives are of significant interest in materials science due to their unique three-dimensional structures, which can influence their solubility, thermal stability, and optoelectronic properties. These materials have potential applications as active components in organic electronics and as fluorescent sensors.
This compound can serve as a valuable "arm" in the construction of star-shaped molecules. By coupling the ethynyl group to a multifunctional core molecule (e.g., a tri- or tetra-substituted benzene (B151609) derivative) via Sonogashira coupling, a star-shaped precursor can be synthesized. wikipedia.org The terminal chloro groups on the biphenyl arms can then be further functionalized to tune the properties of the final material or to create even larger dendritic structures. This approach allows for the precise control over the size and architecture of the resulting polyphenylene derivatives.
Building Blocks for Bipyridine and Terpyridine Derivatives
Bipyridine and terpyridine ligands are fundamental components in coordination chemistry and have been extensively used in the construction of metallo-supramolecular assemblies, catalysts, and materials with interesting photophysical and electrochemical properties. The synthesis of functionalized bipyridine and terpyridine derivatives is crucial for tuning the properties of their corresponding metal complexes.
This compound can be incorporated into bipyridine and terpyridine structures through established synthetic methodologies. mdpi.compreprints.orgresearchgate.net For example, the ethynyl group can be transformed into a chalcone-like intermediate, which can then undergo the Kröhnke pyridine (B92270) synthesis to form a substituted pyridine ring. wikipedia.orgacs.orgresearchgate.netnih.gov By choosing the appropriate reaction partners, this pyridine ring can be linked to other pyridine units to form bipyridine or terpyridine ligands functionalized with the 3-chlorobiphenyl (B164846) moiety. The presence of the chloro group provides a handle for further post-synthetic modifications of the ligand or the resulting metal complex.
Precursors for Dithienophosphole and Dibenzophosphole Systems
Dithienophospholes and dibenzophospholes are classes of organophosphorus compounds that have gained attention for their potential applications in organic electronics, particularly as components of OLEDs. The phosphorus atom in these systems allows for the tuning of their electronic properties.
The biphenyl core of this compound makes it a suitable precursor for the synthesis of dibenzophosphole derivatives. southern.edusouthern.eduelsevierpure.comresearchgate.netrsc.org Synthetic strategies towards dibenzophospholes often involve the cyclization of appropriately substituted biphenyl precursors. The chloro and ethynyl groups of this compound could be chemically modified to introduce the necessary phosphorus-containing functionality and to facilitate the final ring-closing reaction. While direct routes are not explicitly documented, the biphenyl scaffold is a key starting point for such syntheses. elsevierpure.com
Similarly, while the synthesis of dithienophospholes typically starts from bithiophene precursors, the versatile reactivity of the ethynyl group in this compound could potentially be used to construct the thiophene (B33073) rings, which could then be cyclized to form the dithienophosphole core. researchgate.net
Development of Chemical Probes and Enzyme Modulators for Research
Beyond its role in materials science, the unique electronic and reactive properties of the ethynylbiphenyl scaffold are being harnessed for the development of sophisticated tools for chemical biology research.
Design of Activity-Based Protein Probes (ABPPs) Utilizing Ethynyl Moieties for Cytochrome P450s
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. This approach provides a direct measure of enzyme function, which is often more informative than traditional methods that measure protein expression levels.
The cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and environmental toxins. Developing tools to profile the activity of specific P450 isozymes is of great interest for drug discovery and toxicology.
Aryl alkynes have been identified as effective mechanism-based inactivators of P450 enzymes. nih.govnih.gov The mechanism of inactivation involves the P450-catalyzed oxidation of the aryl alkyne to a highly reactive ketene (B1206846) intermediate. nih.govnih.govresearchgate.net This electrophilic ketene can then covalently modify nucleophilic residues in the active site of the P450 enzyme, leading to its irreversible inactivation. nih.gov
This mechanism forms the basis for the design of activity-based probes for P450s. A molecule like this compound possesses the key aryl alkyne "warhead." By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety (often attached via a "click chemistry" handle), onto the biphenyl scaffold, a P450-directed activity-based probe can be created. nih.govnih.gov
A study by Wright and colleagues detailed the synthesis and application of a suite of P450-directed ABPPs based on various chemical scaffolds, including aryl alkynes. nih.govnih.gov These probes were shown to label human P450 enzymes in an activity-dependent manner. nih.gov The labeling was dependent on the presence of NADPH, a required cofactor for P450 activity, confirming that the probes were indeed reporting on the functional state of the enzymes. nih.gov The study demonstrated that different P450 isozymes exhibited distinct labeling profiles with the panel of probes, highlighting the potential for developing selective probes for individual P450s. nih.gov
The general structure of such probes consists of the aryl alkyne reactive group, a binding group to direct the probe to the P450 active site, and a reporter handle. The 3-chlorobiphenyl core of this compound can serve as the binding element, with the chloro-substituent potentially influencing selectivity for different P450 isozymes.
| Probe Component | Function | Example from this compound Scaffold |
| Reactive Group (Warhead) | Covalently modifies the active site of the enzyme. | Ethynyl group (oxidized to a reactive ketene by P450). |
| Binding Group | Provides affinity and selectivity for the target enzyme family. | 3-Chlorobiphenyl scaffold. |
| Reporter Handle | Allows for detection and identification of labeled proteins. | A terminal alkyne or azide (B81097) for "click chemistry" attachment of a reporter tag (e.g., fluorophore, biotin) could be attached to the biphenyl ring. |
Applications in Supramolecular Chemistry and Self-Assembly
The precise control over the arrangement of molecules on surfaces is a cornerstone of nanotechnology, with applications in molecular electronics and sensor development. mdpi.com Molecules like this compound are promising candidates for creating ordered two-dimensional (2D) self-assembled monolayers (SAMs). nih.govnih.gov The formation of these structures is dictated by a delicate balance of intermolecular and molecule-substrate interactions.
The structure of this compound offers several features that can guide its self-assembly into well-defined 2D patterns:
π-π Stacking: The planar, aromatic biphenyl core facilitates strong π-π stacking interactions between adjacent molecules, promoting ordered packing.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms on neighboring molecules or the substrate, which can be exploited to control molecular orientation.
Ethynyl Group Interactions: The terminal alkyne can act as a hydrogen bond donor or interact with metal surfaces, providing another handle for controlling the assembly.
The interplay of these forces allows for the formation of complex and ordered supramolecular structures on various substrates. nih.gov The ability to form uniform, self-terminating molecular layers is crucial for fabricating functional surfaces with tailored electronic or chemical properties. nih.gov
Integration into Metal Complexes and Coordination Polymers
Bis-cyclometalated iridium(III) complexes are renowned for their exceptional photophysical properties, including high quantum yields and tunable emission colors, making them vital components in organic light-emitting diodes (OLEDs) and bio-imaging probes. mdpi.comrsc.org The properties of these complexes, typically of the form [Ir(C^N)₂(N^N)]⁺, are heavily influenced by the chemical structure of their cyclometalating (C^N) and ancillary (N^N) ligands. mdpi.comnih.gov
This compound is an excellent scaffold for designing such ligands. The biphenyl unit can be incorporated into a C^N ligand (like 2-phenylpyridine) or an N^N diimine ligand. mdpi.comnih.gov
Electronic Tuning: The chloro-substituent acts as an electron-withdrawing group, which can be used to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex. This, in turn, influences the energy of the triplet metal-to-ligand charge-transfer (³MLCT) excited state and thus the color of the emitted light. nih.govhkbu.edu.hk
Extended Conjugation: The ethynyl group can be used as a reactive handle for Sonogashira coupling reactions, allowing the attachment of other aromatic groups. dur.ac.uk This extends the π-conjugation of the ligand, which can also shift the emission wavelength and increase the molar absorptivity of the complex. nih.gov
By strategically modifying the this compound structure, ligands can be synthesized to create iridium(III) complexes with tailored luminescent properties for specific applications. nih.gov
| Complex Type | Key Feature | Typical Emission | Primary Excited State | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ | Prototypical complex | Green-Yellow | ³MLCT | mdpi.com |
| [Ir(C^N)₂(N^N)(H)]⁺ | NHC-based pincer ligands | Yellow | ³MLCT (dπ(Ir) → π*(N^N)) | hkbu.edu.hk |
| [Ir(ppy)₂(acac)] with OPE3 units | Long-lived emission | Yellow-Green | ³MLCT / ³IL | dur.ac.uk |
| [Ir(qba)₂(phen)]⁺ | Functional aldehyde groups | Orange-Yellow | ³IL / ³MLCT | rsc.org |
Molybdenum alkylidyne complexes are exceptionally active catalysts for alkyne metathesis, a powerful reaction for forming carbon-carbon triple bonds. nih.govillinois.edu One efficient route to synthesize these catalysts involves the reaction of a molybdenum precursor with a terminal alkyne. nih.gov
The terminal ethynyl group of this compound makes it a suitable precursor for generating a molybdenum alkylidyne catalyst. The reaction with a molybdenum(VI) nitride complex, for instance, can irreversibly form the corresponding alkylidyne complex. nih.gov The resulting catalyst would incorporate the 3-chloro-4'-biphenyl moiety, and its steric and electronic properties would be defined by this substituent. Such catalysts, often formulated as (R-C≡)Mo(OR')₃, are valued for their high activity and functional group tolerance in various alkyne metathesis applications, which are crucial in the synthesis of polymers and complex organic molecules. acs.orguniv-rennes.fr The design of the ligand framework, influenced by the biphenyl group, is critical for modulating the catalyst's activity and stability. uark.edu
Research on Components for Electrochemical Energy Devices
The development of advanced electrolytes and electrode materials is critical for improving the performance, safety, and lifespan of electrochemical energy devices such as lithium-ion batteries. Biphenyl and its derivatives have been investigated as electrolyte additives to enhance battery stability. researchgate.net
This compound could potentially serve multiple roles in this context:
Electrolyte Additive: Biphenyl-based additives can be electrochemically oxidized or reduced on the electrode surfaces to form a stable and protective film known as the solid-electrolyte interphase (SEI). This SEI layer can prevent further electrolyte decomposition and improve the cycling stability and safety of the battery. The chloro-substituent would influence the electrochemical window of the additive.
Polymerizable Component: The terminal ethynyl group provides a site for electropolymerization. This could be used to form a conductive and stable polymer coating directly on the surface of an electrode, enhancing its electronic conductivity and structural integrity during repeated charge-discharge cycles.
This research direction aims to leverage the unique electrochemical properties of functionalized biphenyls to address key challenges in energy storage technology.
Development of Research Reagents in Organic Chemistry
The utility of this compound as a research reagent is rooted in its distinct molecular architecture. The biphenyl core provides a rigid and planarizable scaffold, which is a desirable characteristic for the formation of liquid crystalline phases and for facilitating π-orbital overlap in organic electronic materials. The presence of a chloro substituent and a terminal ethynyl group offers orthogonal handles for selective chemical modifications, making it a highly versatile building block in multi-step syntheses.
Chemical and Physical Properties:
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from structurally related compounds.
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₄H₉Cl |
| Molecular Weight | 212.68 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like THF, toluene, and dichloromethane |
Synthesis of this compound:
The synthesis of this compound can be achieved through well-established cross-coupling methodologies, with the Sonogashira coupling being the most probable and efficient route. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Two primary retrosynthetic pathways can be envisioned for its synthesis:
Pathway A: Sonogashira coupling of a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene) with 4-ethynylbiphenyl.
Pathway B: Sonogashira coupling of a 4-halobiphenyl (e.g., 4-bromobiphenyl (B57062) or 4-iodobiphenyl) with 1-chloro-3-ethynylbenzene.
A typical reaction setup would involve a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) in an appropriate organic solvent.
Table of Reagents for Sonogashira Synthesis:
| Reagent Type | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Amine Base | Triethylamine, Diisopropylamine | Acts as a base and solvent. |
| Aryl Halide | 1-bromo-3-chlorobenzene, 4-iodobiphenyl | Provides one of the coupling partners. |
| Terminal Alkyne | 4-ethynylbiphenyl, 1-chloro-3-ethynylbenzene | Provides the other coupling partner. |
| Solvent | Toluene, Tetrahydrofuran (B95107) (THF) | Provides the reaction medium. |
:
The structural motifs present in this compound make it a prime candidate for the synthesis of a variety of advanced materials.
Liquid Crystals: The rigid biphenyl core is a common mesogenic unit in liquid crystal design. The terminal ethynyl group can be further functionalized to introduce other molecular fragments, allowing for the tuning of liquid crystalline properties such as phase behavior and transition temperatures. The chloro-substituent can influence the polarity and intermolecular interactions, which are critical factors in the formation of desired liquid crystal phases.
Organic Electronics: Ethynylbiphenyl derivatives are of significant interest in the field of organic electronics. The extended π-conjugation provided by the biphenylacetylene structure is conducive to charge transport, making such molecules suitable as building blocks for organic semiconductors. These materials can be incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The chloro-substituent can modulate the electronic properties, such as the HOMO/LUMO energy levels, thereby fine-tuning the semiconductor's performance.
Polymer Synthesis: The terminal alkyne functionality of this compound allows it to be used as a monomer in polymerization reactions, such as alkyne metathesis or click chemistry, to produce conjugated polymers. These polymers can exhibit interesting optical and electronic properties with potential applications in sensors, conductive materials, and nonlinear optics.
Detailed Research Findings:
While specific research articles focusing solely on this compound are scarce, the broader literature on chloro-substituted and ethynyl-functionalized biphenyls provides strong evidence for its utility. Research has shown that the introduction of a halogen atom, such as chlorine, onto a biphenyl core can significantly impact the molecule's physical properties, including its packing in the solid state and its electronic characteristics. Similarly, the ethynyl linkage is a well-established and effective means of extending π-conjugation in organic molecules, leading to materials with tailored optoelectronic properties.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The synthesis of 3-Chloro-4'-ethynylbiphenyl, likely involving cross-coupling reactions such as the Sonogashira coupling, stands to benefit significantly from the development of next-generation catalytic systems. A major limitation in palladium-catalyzed coupling reactions has historically been the poor reactivity of aryl chlorides due to the strength of the C-Cl bond. libretexts.orgresearchgate.net However, significant advancements have been made using bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can facilitate the oxidative addition of aryl chlorides to the palladium center. researchgate.netacs.org
Future research will likely focus on several key areas:
Earth-Abundant Metal Catalysis: While palladium is a highly effective catalyst, its cost and toxicity are significant drawbacks. Consequently, there is a growing interest in developing catalytic systems based on more abundant and less toxic metals like iron, copper, and nickel for Sonogashira and other cross-coupling reactions. digitellinc.com Investigating the efficacy of these alternative catalysts for the synthesis of this compound could lead to more economical and sustainable production methods.
Ligand-Free and Heterogeneous Catalysis: The development of ligand-free catalytic systems, or the use of supported palladium nanoparticles, offers advantages in terms of simplified reaction conditions, easier product purification, and catalyst recyclability. rsc.org Research into bio-supported palladium nanoparticles has shown promise for the coupling of aryl chlorides in aqueous media, aligning with the principles of green chemistry. rsc.org
Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly expanding field. Photoredox catalysis could offer mild and highly selective conditions for the synthesis of biphenyls and the functionalization of alkynes, potentially reducing the need for high temperatures and strong bases often associated with traditional cross-coupling methods.
Table 1: Comparison of Catalytic Systems for Aryl Chloride Coupling
| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |
| Palladium with Bulky Ligands | High efficiency and functional group tolerance researchgate.net | High cost, potential for metal contamination | Established and reliable method |
| Earth-Abundant Metals (Fe, Cu, Ni) | Low cost, low toxicity digitellinc.com | Often require higher catalyst loading and harsher conditions | Promising for sustainable, large-scale synthesis |
| Ligand-Free/Heterogeneous Pd | Simplified purification, catalyst recycling rsc.org | Can have lower activity for challenging substrates | Potential for greener and more cost-effective processes |
| Photoredox Catalysis | Mild reaction conditions, high selectivity | May require specialized equipment | Offers novel pathways for efficient synthesis |
Advanced Functionalization Strategies for Tailored Molecular Properties
The chloro and ethynyl (B1212043) groups on the biphenyl (B1667301) scaffold of this compound offer versatile handles for further chemical modification. Future research will undoubtedly explore advanced functionalization strategies to create derivatives with tailored electronic, optical, and biological properties.
Post-Synthetic Modification (PSM): This approach involves modifying the compound after its initial synthesis, which can be a powerful tool for creating a library of derivatives without having to develop a new synthetic route for each. researchgate.netrsc.orgelsevierpure.com The ethynyl group, for instance, is amenable to a wide range of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further Sonogashira couplings to extend conjugation, and various addition reactions. researchgate.netresearchgate.net The chloro substituent can be targeted for further cross-coupling reactions to introduce additional aryl or alkyl groups.
Directed C-H Activation: A more direct and atom-economical approach to functionalization is the selective activation of C-H bonds. researchgate.net Research into transition metal-catalyzed C-H arylation is a burgeoning field that could allow for the direct introduction of new substituents onto the biphenyl rings of this compound, bypassing the need for pre-functionalized starting materials. researchgate.net
Functionalization for Specific Applications: Tailoring the functionalization for specific end-uses is a key trend. For example, introducing siloxane chains can transform a solid material into a room-temperature liquid, which could be beneficial for applications in liquid optoelectronics. mdpi.com Similarly, strategic placement of fluorine atoms can significantly impact a molecule's metabolic stability and biological activity. nih.govresearchgate.net
Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for predicting the biological activity of a molecule. For this compound, future research in this area will likely be two-pronged:
Mechanistic Studies of Synthesis: While the general catalytic cycles for reactions like the Sonogashira coupling are well-accepted, the finer details, especially for challenging substrates like aryl chlorides, are still a subject of investigation. libretexts.orgrsc.orgorganic-chemistry.org Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the roles of ligands, bases, and co-catalysts, and can help in the rational design of more efficient catalysts. digitellinc.com Understanding the interplay between the palladium and copper cycles in the Sonogashira reaction, for instance, is key to controlling side reactions and improving yields. rsc.org
Probing Biological Interactions: Halogenated biphenyls, such as polychlorinated biphenyls (PCBs), are known to interact with biological systems, sometimes leading to endocrine disruption. nih.govzendy.iodntb.gov.uamdpi.com Future research should aim to understand the specific interactions of this compound with biological targets. Halogen bonding, a non-covalent interaction involving the chlorine atom, could play a significant role in its binding to proteins. nih.govzendy.iodntb.gov.ua DFT calculations can be employed to model these interactions and predict potential biological effects. nih.govzendy.iodntb.gov.ua
Integration into Nanoscale Materials and Devices
The rigid, conjugated structure of this compound makes it a promising building block for advanced materials with applications in nanotechnology and electronics.
Organic Electronics: Biphenyl and other polyaromatic structures are core components of many organic electronic materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). syngeneintl.com The ethynyl group provides a point for extending the π-conjugation of the system, which is crucial for charge transport. Future work could involve synthesizing polymers or oligomers of this compound and characterizing their electronic properties.
Liquid Crystals: Substituted biphenyls are a well-established class of liquid crystals. nih.gov By carefully designing the substituents, it may be possible to induce liquid crystalline phases in derivatives of this compound. DFT studies can be used to predict properties like the dipole moment, which are important for liquid crystal behavior. semanticscholar.org
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The biphenyl dicarboxylate motif is a common linker in the construction of MOFs. acs.org Functionalized biphenyls can be used to create porous, crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgelsevierpure.com The ethynyl group of this compound could be modified to include coordinating groups, allowing for its incorporation into such frameworks.
Table 2: Potential Applications in Nanoscale Materials and Devices
| Application Area | Rationale | Potential Research Directions |
| Organic Electronics | Conjugated π-system of the biphenyl core syngeneintl.com | Synthesis and characterization of polymers and oligomers; investigation of charge transport properties. |
| Liquid Crystals | Anisotropic shape of the biphenyl structure nih.gov | Synthesis of derivatives with mesogenic properties; study of phase behavior. |
| MOFs and COFs | Rigid structure suitable as a building block rsc.orgelsevierpure.comacs.org | Modification to include coordinating groups for framework assembly; exploration of porosity and catalytic activity. |
Chemoinformatic and Machine Learning Approaches for Structure-Activity Relationship Prediction
The fields of chemoinformatics and machine learning are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and activities. neovarsity.orgresearchgate.net For this compound and its derivatives, these computational tools offer a powerful means to guide and accelerate research.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR): QSAR and QSTR models use statistical and machine learning methods to correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.netnih.govmdpi.com By generating a virtual library of this compound derivatives and calculating various molecular descriptors, it is possible to build models that can predict their potential efficacy or toxicity before they are synthesized. mdpi.com
Deep Learning for Property Prediction: Deep learning, a subset of machine learning, has shown remarkable performance in predicting a wide range of chemical properties. nih.govmdpi.com Deep neural networks can learn complex patterns from large datasets of chemical structures and their associated properties, and can be used to predict everything from solubility and reactivity to potential drug targets.
Generative Models for de Novo Design: An exciting emerging trend is the use of generative artificial intelligence models to design entirely new molecules with desired properties. digitellinc.com By training these models on known active compounds, it may be possible to generate novel derivatives of this compound that are optimized for a specific biological target or material application. The integration of AI and machine learning will likely play a crucial role in prioritizing which derivatives to synthesize and test, thereby saving time and resources. cas.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing functional groups to the ethynyl moiety in 3-Chloro-4'-ethynylbiphenyl?
- Methodological Answer : The ethynyl group can be functionalized via cycloaddition reactions. For example, metal-free [2+2+1] cycloaddition polymerization using trifluoromethanesulfonic acid (TfOH) as a catalyst has been optimized for similar ethynyl-containing biphenyls, achieving yields up to 85%. Reaction parameters such as solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios of reactants (e.g., nitriles or oxygen donors) must be carefully controlled to avoid side reactions .
Q. How can researchers address purification challenges posed by halogen substituents in this compound derivatives?
- Methodological Answer : Halogenated intermediates often require acid-base extraction or recrystallization. For example, acidification with diluted HCl (2N) followed by crystallization from methanol has been successfully used to isolate halogenated biphenyl derivatives with >95% purity. Column chromatography with silica gel and hexane/ethyl acetate gradients can further resolve polar impurities .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹).
- NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and ethynyl carbon signals (δ 70–90 ppm in NMR).
- GPC : Determines molecular weight distribution for polymeric derivatives (e.g., up to 3300 g mol⁻¹).
- TGA : Assesses thermal stability (decomposition temperatures >250°C reported for polyoxazoles) .
Advanced Research Questions
Q. How do electronic effects of the chloro and ethynyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group meta to the ethynyl moiety reduces electron density at the biphenyl core, favoring nucleophilic aromatic substitution (SNAr) at the para position. Computational studies (e.g., DFT) can predict reactive sites, while kinetic experiments with varying nucleophiles (e.g., amines, thiols) quantify activation barriers. Steric hindrance from the ethynyl group may limit accessibility to ortho positions .
Q. What strategies mitigate contradictions in reported thermal stability data for ethynyl-functionalized biphenyl polymers?
- Methodological Answer : Discrepancies often arise from unreacted terminal alkynes or residual catalysts. Reproducibility requires strict control of:
- End-group capping : Use trimethylsilyl acetylene to terminate polymerization.
- Post-synthetic purification : Soxhlet extraction with methanol removes low-molecular-weight oligomers.
- TGA conditions : Heating rates ≤10°C min⁻¹ under inert gas (N₂/Ar) prevent oxidative degradation .
Q. How can single-crystal X-ray diffraction be optimized for this compound derivatives?
- Methodological Answer : Crystallization challenges include poor solubility and polymorphism. Slow evaporation from methanol/chloroform (1:3 v/v) at 4°C promotes crystal growth. For halogenated analogs, synchrotron radiation improves resolution of weak Cl···π interactions. Disorder in the ethynyl group can be modeled using restraints in refinement software (e.g., SHELXL) .
Q. What mechanistic insights explain the regioselectivity of [2+2+1] cycloadditions involving this compound?
- Methodological Answer : The ethynyl group acts as a dienophile, with regioselectivity governed by frontier molecular orbital (FMO) interactions. Computational modeling (e.g., Gaussian09) reveals that the LUMO of the ethynyl moiety aligns with the HOMO of nitriles, favoring 1,3-dipolar intermediates. Experimental validation via deuterium labeling or in situ IR monitoring confirms transition states .
Safety and Protocol Design
Q. What safety protocols are recommended for handling this compound given structural analogs' toxicity?
- Methodological Answer : Structural analogs (e.g., 3-Chloro-4'-phenylbenzophenone) show acute toxicity in mice (LD₅₀ >2 g/kg intraperitoneal). Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
